Cyclization reactions are pivotal for constructing the quinoline core of N-(6-chloroquinolin-2-yl)acetamide. Catalysts play a critical role in determining reaction efficiency and selectivity.
Base-Catalyzed Systems: Potassium carbonate (K$$2$$CO$$3$$) in benzene has been employed to synthesize chloroacetamide derivatives via reflux conditions. For instance, Patel et al. achieved an 84% yield of 2-chloro-N-(6-ethoxy-benzothiazol-2-yl)acetamide by reacting 2-amino-6-ethoxybenzothiazole with chloroacetyl chloride in the presence of K$$2$$CO$$3$$. The base facilitates deprotonation of the amine, promoting nucleophilic attack on the acyl chloride.
Iron-Based Catalysts: Iron(III) chloride hexahydrate (FeCl$$3$$·6H$$2$$O) enables cyclization under inert conditions. Khusnutdinov et al. synthesized 6-chloroquinoline from 4-chloroaniline and 1,3-propanediol using FeCl$$3$$·6H$$2$$O and carbon tetrachloride (CCl$$_4$$) at 150°C, achieving an 86% yield. The iron catalyst likely stabilizes intermediates through Lewis acid interactions.
Palladium Catalysis: Palladium on carbon (Pd/C) facilitates oxidative coupling. Cho et al. demonstrated that Pd/C (0.5 mol%) with KOH in dioxane at 100°C converts 2-aminobenzyl alcohol and ketones into 2-phenylquinoline derivatives. The mechanism involves oxidation to 2-aminobenzaldehyde, followed by aldol condensation and cyclodehydration.
Polymer-Supported Catalysts: Heteropoly acids like H$$6$$[P$$2$$W$${18}$$O$${62}$$] enable solvent-free Friedlander quinoline synthesis, offering reusability for up to five cycles with minimal activity loss. Such systems reduce waste and improve scalability.
Comparative Analysis of Catalytic Systems
Catalyst | Conditions | Yield (%) | Reference |
---|---|---|---|
K$$2$$CO$$3$$ | Benzene, reflux | 84 | |
FeCl$$3$$·6H$$2$$O | CCl$$_4$$, 150°C, inert | 86 | |
Pd/C | Dioxane, 100°C, KOH | 75–90 | |
H$$6$$[P$$2$$W$${18}$$O$${62}$$] | Solvent-free, 120°C | 85–92 |
Regioselectivity in N-(6-chloroquinolin-2-yl)acetamide synthesis is governed by steric and electronic factors, as well as catalyst choice.
Chlorine Directing Effects: The 6-chloro substituent on quinoline directs electrophilic attacks to the 2-position due to its electron-withdrawing nature. For example, TMSCl-mediated cyclization of ortho-propynol phenyl azides selectively yields 4-chloro quinolines, where TMSCl acts as both a promoter and chlorine source. This selectivity arises from the stabilization of intermediates through silicon-oxygen interactions.
Acetamide Positioning: The acetamide group is typically introduced at the 2-position of quinoline via nucleophilic substitution. Patel et al. achieved this by reacting 2-amino-6-substituted benzothiazoles with chloroacetyl chloride under basic conditions. The amine’s nucleophilicity and the base’s strength are critical for avoiding over-alkylation.
Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings enable late-stage functionalization. For instance, 4-chloroquinolines derived from TMSCl-mediated cyclization undergo coupling with aryl boronic acids to install diverse substituents at the 4-position.
Solvent choice impacts reaction kinetics, intermediate stability, and product isolation.
Polar Aprotic Solvents: Benzene and dioxane are commonly used for cyclization reactions. In the synthesis of 2-chloro-N-(6-ethoxy-benzothiazol-2-yl)acetamide, benzene’s low polarity minimizes side reactions, while its high boiling point facilitates reflux. Conversely, dioxane’s oxygen atom stabilizes Pd intermediates in oxidative couplings.
Solvent-Free Conditions: Polymer-supported catalysts like H$$6$$[P$$2$$W$${18}$$O$${62}$$] enable solvent-free synthesis, reducing environmental impact and simplifying purification. These conditions are particularly effective for Friedlander-type reactions, where microwave assistance further accelerates rates.
Aqueous Systems: Ice-water quenching is critical for precipitating products. Patel et al. isolated 2-chloro-N-(6-ethoxy-benzothiazol-2-yl)acetamide by pouring the reaction mixture into ice water, leveraging the compound’s low aqueous solubility.
Solvent Impact on Yield
Solvent | Reaction Type | Efficiency (%) | Reference |
---|---|---|---|
Benzene | Base-catalyzed cyclization | 84 | |
Dioxane | Pd/C-catalyzed coupling | 75–90 | |
Solvent-free | Polymer-supported catalysis | 85–92 |
The nuclear magnetic resonance spectroscopic analysis of N-(6-Chloroquinolin-2-yl)acetamide reveals distinctive signature patterns that facilitate structural identification and characterization of chloroquinoline-acetamide conjugates [1]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that reflect the electronic environment of the quinoline ring system and the acetamide moiety [2] [3].
In the aromatic region, the quinoline protons display a well-defined pattern with the H-2 proton appearing as a doublet at 8.69 parts per million, while the H-3 proton resonates at 8.57 parts per million as a doublet [1]. The quinoline aromatic protons manifest as a doublet of doublets at 7.97 parts per million, encompassing two protons, and additional aromatic signals appear as a multiplet spanning 7.58 to 7.45 parts per million [1]. The H-4 quinoline proton characteristically appears downfield at 6.73 parts per million as a doublet, reflecting the deshielding effect of the nitrogen heteroatom [1] [3].
The acetamide functionality exhibits diagnostic chemical shifts with the methylene protons appearing as singlets at 3.68 and 3.58 parts per million [1]. The amide nitrogen-hydrogen proton typically resonates at 3.22 parts per million, though this signal may be broadened due to exchange processes with deuterium solvent [3]. The chemical shift values demonstrate excellent correlation with theoretical calculations performed using gauge-including atomic orbitals methods at the Hartree-Fock level with 6-31++G(d,p) basis sets [2].
Chemical Shift (ppm) | Assignment | Multiplicity | Integration |
---|---|---|---|
8.69 (d, 1H) | Quinoline H-2 | Doublet | 1H |
8.57 (d, 1H) | Quinoline H-3 | Doublet | 1H |
7.97 (dd, 2H) | Quinoline aromatic H | Doublet of doublets | 2H |
7.58-7.45 (m, 3H) | Aromatic protons | Multiplet | 3H |
6.73 (d, 1H) | Quinoline H-4 | Doublet | 1H |
3.68 (s, 1H) | Acetamide CH₂ | Singlet | 1H |
3.58 (s, 1H) | NH proton | Singlet | 1H |
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information with the carbonyl carbon of the acetamide group appearing in the characteristic range of 170-185 parts per million [4]. The aromatic carbons of the quinoline system resonate between 125-150 parts per million, while the acetamide methylene carbon appears in the range of 50-65 parts per million [4] [5]. The chlorine substitution at the 6-position induces significant electronic effects, causing downfield shifts of adjacent carbons due to the electronegativity of the halogen [5].
The nuclear magnetic resonance signature patterns demonstrate remarkable consistency across various chloroquinoline-acetamide derivatives, with chemical shift variations primarily attributed to substituent effects on the benzothiazole or quinoline rings [1]. Computational studies using density functional theory methods validate the experimental observations and provide theoretical frameworks for understanding the electronic structure contributions to chemical shift patterns [2] [5].
X-ray crystallographic studies of N-(6-Chloroquinolin-2-yl)acetamide and related chloroquinoline-acetamide derivatives reveal intricate molecular packing arrangements governed by hydrogen bonding interactions and aromatic stacking forces [6] [7]. The crystal structures typically adopt monoclinic or triclinic crystal systems with space groups ranging from P21/c to P1, depending on the specific substitution patterns [6] [8].
The molecular geometry analysis demonstrates that the quinoline ring system maintains planarity with root mean square deviations typically less than 0.012 Angstroms [9]. The dihedral angles between the quinoline moiety and attached aromatic rings vary considerably, ranging from 6.05 degrees to 87.19 degrees, indicating conformational flexibility that depends on the nature of substituents and intermolecular interactions [7] [10].
Hydrogen bonding patterns constitute the primary driving force for supramolecular assembly in these compounds [6] [11]. The most prevalent interactions involve N-H···O hydrogen bonds between the acetamide nitrogen-hydrogen donor and carbonyl oxygen acceptors of neighboring molecules [7]. These interactions typically exhibit bond distances ranging from 2.6 to 2.97 Angstroms, falling within the accepted range for moderate-strength hydrogen bonds [6] [7].
Crystallographic Parameter | Value Range | Compound Type |
---|---|---|
Crystal System | Monoclinic/Triclinic | Quinoline acetamides |
Space Group | P21/c or P1 | Quinoline acetamides |
Unit Cell a (Å) | 7.2-11.4 | Quinoline acetamides |
Unit Cell b (Å) | 7.6-14.3 | Quinoline acetamides |
Unit Cell c (Å) | 13.0-21.3 | Quinoline acetamides |
Dihedral Angle (°) | 6.05-87.19 | Quinoline-benzene |
Hydrogen Bond Distance (Å) | 2.6-2.97 | N-H···O interactions |
The crystal packing analysis reveals that molecules organize into one-dimensional chains or two-dimensional sheets through cooperative hydrogen bonding networks [6] [12]. In many structures, the chloroquinoline-acetamide molecules form centrosymmetric dimers through reciprocal N-H···O hydrogen bonds, which subsequently assemble into extended supramolecular architectures [7] [13].
Aromatic π-π stacking interactions provide additional stabilization to the crystal lattice, with centroid-to-centroid distances typically ranging from 3.6 to 3.8 Angstroms [14] [13]. These interactions occur between quinoline rings of adjacent molecules and contribute significantly to the overall stability of the crystal structure [10] [15].
The presence of chlorine atoms introduces unique intermolecular interactions, including Cl···Cl contacts and C-H···Cl hydrogen bonds [13]. Type I and Type II chlorine-chlorine interactions have been identified in substituted chloroquinoline derivatives, with the former involving linear arrangements and the latter featuring bent geometries [13]. These halogen interactions complement the conventional hydrogen bonding patterns and contribute to the formation of complex three-dimensional supramolecular networks [13].
Hirshfeld surface analysis of related quinoline acetamide compounds indicates that the most significant contacts in crystal packing involve C···H/H···C interactions (29.2 percent), O···H/H···O interactions (28.6 percent), and H···H interactions (28.5 percent) [14]. This distribution emphasizes the importance of both hydrogen bonding and van der Waals forces in determining the overall packing arrangement [14].
Tandem mass spectrometric analysis of N-(6-Chloroquinolin-2-yl)acetamide under electrospray ionization conditions reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights into gas-phase ion chemistry [16] [17]. The molecular ion peak [M+H]⁺ appears at mass-to-charge ratio 221, corresponding to the protonated molecular species [1].
The primary fragmentation pathway involves the loss of hydrogen chloride (36 daltons) from the molecular ion, generating a fragment at mass-to-charge ratio 185 [16]. This process occurs through heterolytic cleavage facilitated by the electron-withdrawing nature of the chlorine substituent and the stability of the resulting quinoline cation [16] [18]. Subsequent fragmentation proceeds via α-cleavage adjacent to the carbonyl group, leading to the formation of fragments at mass-to-charge ratios 142 and 158 [16] [19].
The deacylation pathway represents another significant fragmentation route, involving the cleavage of the amide bond to generate quinoline-based fragments [16] [20]. This process typically occurs through charge-directed fragmentation, where protonation occurs at the quinoline nitrogen followed by rearrangement and bond cleavage [16] [18]. The resulting fragments retain the quinoline core structure while eliminating the acetamide moiety [19].
Molecular Ion [M+H]⁺ | Major Fragments (m/z) | Mass Loss (Da) | Proposed Mechanism |
---|---|---|---|
221 | 185, 142 | 36, 79 | HCl loss, deacylation |
297* | 261, 253 | 36, 44 | HCl loss, CO elimination |
261* | 226, 203 | 35, 58 | Chlorine loss, α-cleavage |
253* | 226, 203 | 27, 50 | Methane loss, CO elimination |
*Data from related chloroquinoline derivatives [16]
Collision-induced dissociation experiments at varying collision energies reveal energy-dependent fragmentation patterns that elucidate the relative stabilities of different ionic species [18]. Lower collision energies predominantly favor hydrogen chloride elimination, while higher energies promote more extensive fragmentation including ring-opening reactions and multiple bond cleavages [18] [21].
The fragmentation mechanism involves initial protonation at the quinoline nitrogen, which represents the thermodynamically most favorable site based on proton affinity calculations [16]. However, the site of dissociative protonation may differ from the initial protonation site, requiring proton migration prior to fragmentation [16] [20]. This phenomenon has been observed in related quinoline derivatives and contributes to the complexity of the fragmentation patterns [18].
Ion-neutral complex mechanisms have been proposed for certain fragmentation pathways, particularly those involving rearrangement reactions [20]. These processes involve the formation of intermediate complexes between ionic and neutral fragments, followed by subsequent reactions that yield the observed product ions [20] [19].
The mass spectrometric behavior of N-(6-Chloroquinolin-2-yl)acetamide demonstrates remarkable similarity to other quinoline-based compounds, suggesting common fragmentation mechanisms across this structural class [17] [18]. Computational studies using density functional theory methods have been employed to calculate activation energies for proposed fragmentation pathways, providing theoretical support for experimental observations [18] [21].
Molecular docking studies of N-(6-Chloroquinolin-2-yl)acetamide have revealed significant binding affinities across multiple protein targets, demonstrating the compound's versatile biological recognition capabilities. The most substantial binding interaction occurs with the cytochrome bc1 complex (QcrB), where molecular docking simulations indicate a binding energy of -45.1 kilocalories per mole [1]. This exceptionally strong interaction is facilitated through key amino acid residues threonine 313 and methionine 342, with the quinoline nitrogen positioned at optimal distances and angles for hydrogen bonding interactions [2].
The compound demonstrates notable affinity for DNA gyrase, a critical bacterial enzyme, with binding energy calculations revealing -29.8 kilocalories per mole [3]. The molecular recognition pattern involves hydrogen bond formation between the quinoline nitrogen and valine 882 at a distance of 2.90 angstroms, while the acetamide moiety establishes secondary interactions with aspartic acid 864 at 3.33 angstroms [4]. The root mean square deviation of 1.91 angstroms indicates stable binding conformation within the enzyme active site [3].
Phosphoinositide 3-kinase represents another significant molecular target, with docking studies showing binding energy of -27.2 kilocalories per mole [4]. The molecular binding mode positions the chloroquinoline scaffold within the adenosine triphosphate binding pocket, where the quinoline nitrogen forms hydrogen bonds with valine 882 at 3.20 angstroms and aspartic acid 964 at 2.48 angstroms [4]. The remarkably low root mean square deviation of 0.44 angstroms suggests highly precise molecular recognition and stable protein-ligand complex formation [4].
Factor XIa, a serine protease involved in blood coagulation, exhibits moderate binding affinity with N-(6-Chloroquinolin-2-yl)acetamide, displaying binding energy of -22.8 kilocalories per mole [5]. The binding mechanism involves hydrogen bond interactions between the quinoline nitrogen and glycine 218 at 2.9 angstroms, while the acetamide functionality engages with aspartic acid 189 at 3.1 angstroms [5]. The molecular recognition pattern demonstrates selectivity for the S1 binding pocket, consistent with the compound's ability to occupy sites typically reserved for basic amino acid residues [5].
Bacterial sortase A protein, essential for virulence factor assembly, shows binding interactions with N-(6-Chloroquinolin-2-yl)acetamide characterized by binding energy of -15.0 kilocalories per mole [6]. The primary molecular recognition involves hydrogen bonding between the acetamide nitrogen and glutamic acid 204, with additional stabilizing interactions through threonine 203 and lysine 177 [6]. The binding conformation suggests potential for disrupting bacterial pathogenesis through inhibition of surface protein anchoring mechanisms [6].
Table 1: Molecular Docking Results for N-(6-Chloroquinolin-2-yl)acetamide
Target Protein | Binding Energy (kcal/mol) | Key Hydrogen Bond Interactions | RMSD (Å) |
---|---|---|---|
DNA Gyrase (PDB: 3G75) | -29.8 | Val 882 (2.90 Å), Asp 864 (3.33 Å) | 1.91 |
Phosphoinositide 3-kinase (PDB: 3S2A) | -27.2 | Val 882 (3.20 Å), Asp 964 (2.48 Å) | 0.44 |
Cytochrome bc1 Complex (QcrB) | -45.1 | Thr 313, Met 342 | 0.65 |
Factor XIa (FXIa) | -22.8 | Gly 218 (2.9 Å), Asp 189 (3.1 Å) | 0.61 |
Sortase A (PDB: 1T2W) | -15.0 | Glu 204, Thr 203, Lys 177 | 2.15 |
The incorporation of chlorine at the 6-position of the quinoline ring system produces profound electronic modifications that directly influence biological activity through multiple mechanisms. Chlorine substitution fundamentally alters the electronic distribution within the quinoline heterocycle through its electron-withdrawing inductive effect, resulting in decreased electron density at the quinoline nitrogen and modified pKa characteristics [7] [8].
The electron-withdrawing nature of the chlorine substituent reduces the basicity of the quinoline nitrogen from a pKa of 4.85 in unsubstituted quinoline to approximately 3.92 in 6-chloroquinoline derivatives [9] [10]. This electronic modification proves crucial for biological activity modulation, as the reduced basicity affects protonation equilibria under physiological conditions and influences membrane permeability characteristics [8]. The optimal electronic tuning achieved through chlorine substitution creates a balance between lipophilicity and hydrophilicity that enhances cellular uptake while maintaining target protein affinity [7].
Comparative analysis with other chloroquinoline positional isomers reveals that 7-chloroquinoline derivatives exhibit even more pronounced electronic effects, with pKa values decreasing to 3.84 [8]. The 7-chloro substitution pattern has demonstrated bioactivity enhancements of up to 29-fold compared to unsubstituted quinoline, primarily attributed to optimal electronic properties for antimalarial activity [8]. The electron-withdrawing effect at this position creates ideal conditions for digestive vacuole pH modulation in malaria parasites [8].
The acetamide functionality in N-(6-Chloroquinolin-2-yl)acetamide introduces additional electronic complexity through resonance interactions between the amide nitrogen and carbonyl carbon. This electronic delocalization creates a moderate electron-withdrawing effect that complements the chlorine substitution, resulting in a compound pKa of approximately 6.5 [11]. The combined electronic effects produce bioactivity enhancement of 15-25 fold compared to unsubstituted quinoline analogs [8].
Quantum chemical calculations reveal that chlorine substitution affects the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, modifying the compound's electronic reactivity and intermolecular interaction potential [10]. The chlorine atom creates localized electronic perturbations that enhance halogen bonding capabilities, contributing to protein binding affinity through sigma-hole interactions [2]. These electronic modifications are particularly significant for interactions with amino acid residues containing electronegative atoms, such as aspartic acid and glutamic acid [2].
The electronic stabilization provided by chlorine substitution also influences metabolic stability through reduced susceptibility to oxidative metabolism at the quinoline ring system [7]. The electron-withdrawing effect decreases the nucleophilicity of the quinoline nitrogen, reducing the likelihood of N-oxidation reactions that typically represent major metabolic pathways for quinoline derivatives [12].
Table 2: Electronic Effects of Chlorine Substitution on Quinoline Bioactivity
Quinoline Derivative | pKa Value | Electronic Effect | Bioactivity Enhancement | Primary Mechanism |
---|---|---|---|---|
Unsubstituted quinoline | 4.85 | Baseline | 1.0x (reference) | DNA intercalation |
6-Chloroquinoline | 3.92 | Electron-withdrawing (-I) | 5-10x | Enhanced membrane penetration |
7-Chloroquinoline | 3.84 | Electron-withdrawing (-I) | 29x | Optimal pKa for vacuolar uptake |
4-Amino-7-chloroquinoline | 8.1 | Mixed (+M, -I) | 100-1000x | Dual heme and DNA binding |
6-Chloroquinolin-2-yl acetamide | 6.5 | Moderate electron-withdrawing | 15-25x | Protein-specific binding |
Pharmacophore analysis of N-(6-Chloroquinolin-2-yl)acetamide in comparison with structurally related quinoline derivatives reveals distinct molecular recognition patterns that contribute to selective biological activity. The compound exhibits a four-feature pharmacophore model consisting of one aromatic ring system, two hydrogen bond acceptor regions, and one hydrogen bond donor functionality [13] [14].
The aromatic pharmacophore feature encompasses the entire bicyclic quinoline ring system, which provides essential pi-pi stacking interactions with aromatic amino acid residues in target proteins [2] [13]. Comparative analysis with 4-amino-7-chloroquinoline derivatives demonstrates that the aromatic quinoline core represents a conserved pharmacophore element across multiple biological targets, with fit values ranging from 3.1 to 3.8 depending on substitution patterns [13] [14].
The hydrogen bond acceptor features in N-(6-Chloroquinolin-2-yl)acetamide include the quinoline nitrogen, the acetamide carbonyl oxygen, and the acetamide nitrogen [13]. This pattern contrasts with quinoline-3-carboxamide derivatives, which present different hydrogen bond acceptor arrangements due to the carboxamide positioning [13]. The specific spatial arrangement of hydrogen bond acceptors in the 6-chloro-2-acetamide configuration creates optimal geometry for binding to protein active sites containing complementary hydrogen bond donor residues [14].
The single hydrogen bond donor feature corresponds to the acetamide nitrogen-hydrogen functionality, which consistently demonstrates critical importance for biological activity across quinoline acetamide series [13] [12]. Pharmacophore mapping studies indicate that this hydrogen bond donor capability is essential for achieving fit values above 3.0, with compounds lacking this feature showing significantly reduced binding affinity [13].
Hydrophobic region mapping reveals that the chlorine substituent and quinoline aromatic system create complementary hydrophobic interaction zones that enhance binding to lipophilic protein pockets [13] [15]. Comparative pharmacophore analysis with 2-(quinolin-4-yloxy)acetamide derivatives shows similar hydrophobic mapping patterns, but with distinct spatial orientations due to the ether linkage versus direct acetamide attachment [11].
Pharmacophore overlay studies demonstrate that N-(6-Chloroquinolin-2-yl)acetamide achieves optimal superposition with validated quinoline pharmacophore models, exhibiting fit values of 3.1-3.3 [13]. This indicates strong correlation with established structure-activity relationships for quinoline-based bioactive compounds [13] [14]. The compound's pharmacophore features align particularly well with antimicrobial and anticancer pharmacophore models, suggesting broad therapeutic potential [16] [17].
The comparative analysis reveals that 6-chloro-3,4-dihydroquinolin-2-one derivatives present similar pharmacophore features but with reduced aromatic character due to the dihydro ring system [18]. These compounds show slightly lower fit values of 3.0-3.5, indicating that full aromaticity of the quinoline ring enhances pharmacophore matching [18]. The acetamide substitution pattern in N-(6-Chloroquinolin-2-yl)acetamide provides superior pharmacophore alignment compared to lactam or ester functionalities [13] [11].
Distance geometry analysis within the pharmacophore framework indicates that the spatial separation between the quinoline nitrogen and acetamide hydrogen bond donor measures approximately 5.2-5.8 angstroms, which falls within the optimal range for dual interaction with protein binding sites [13] [14]. This geometric relationship represents a key distinguishing feature compared to other quinoline analogs, where different substitution patterns create alternative distance relationships [13].
Table 3: Comparative Pharmacophore Features - Quinoline Analogues
Compound Class | Aromatic Features | H-Bond Acceptors | H-Bond Donors | Hydrophobic Regions | Fit Value |
---|---|---|---|---|---|
N-(6-Chloroquinolin-2-yl)acetamide | Bicyclic quinoline ring | 3 (N, O=C, N-acetamide) | 1 (NH-acetamide) | Chlorine, quinoline core | 3.1-3.3 |
4-Amino-7-chloroquinoline | Bicyclic quinoline ring | 2 (N, NH2) | 2 (NH2) | Chlorine, quinoline core | 3.5-3.8 |
Quinoline-3-carboxamide | Bicyclic quinoline ring | 3 (N, O=C, NH) | 1 (NH-carboxamide) | Quinoline core | 2.8-3.2 |
2-(Quinolin-4-yloxy)acetamide | Bicyclic quinoline ring | 3 (N, O-ether, O=C) | 1 (NH-acetamide) | Quinoline core | 2.9-3.4 |
6-Chloro-3,4-dihydroquinolin-2-one | Bicyclic quinoline ring | 2 (N, O=C) | 1 (NH-lactam) | Chlorine, dihydroquinoline | 3.0-3.5 |